[1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine
Description
[1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine: is a chemical compound with the molecular formula C10H13FN2 It is characterized by the presence of a fluoropyridine ring attached to a cyclobutyl group, which is further linked to a methanamine moiety
Properties
IUPAC Name |
[1-(6-fluoropyridin-2-yl)cyclobutyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-4-1-3-8(13-9)10(7-12)5-2-6-10/h1,3-4H,2,5-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVQDUBXKSZHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=NC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine typically involves the following steps:
Formation of the Cyclobutyl Intermediate: The cyclobutyl group can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoropyridine Ring: The fluoropyridine ring is introduced via a nucleophilic substitution reaction, where a fluorine atom is substituted onto the pyridine ring.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the fluoropyridine ring to a more reduced state, potentially altering its electronic properties.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under conditions such as reflux or in the presence of catalysts.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Reduced fluoropyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Probes: It can be used as a probe in biological studies to investigate the interaction of fluorinated compounds with biological systems.
Medicine:
Pharmaceutical Research: The compound is explored for its potential therapeutic properties, including its role as a building block for drug development.
Industry:
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which [1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluoropyridine ring can engage in hydrogen bonding or π-π interactions, while the methanamine group can form ionic or covalent bonds with target molecules. These interactions can modulate the activity of biological pathways or chemical processes.
Comparison with Similar Compounds
- [1-(6-Chloropyridin-2-yl)cyclobutyl]methanamine
- [1-(6-Bromopyridin-2-yl)cyclobutyl]methanamine
- [1-(6-Methylpyridin-2-yl)cyclobutyl]methanamine
Comparison:
- Fluorine Substitution: The presence of a fluorine atom in [1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine imparts unique electronic properties, making it more electronegative compared to its chloro, bromo, or methyl counterparts.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns in chemical reactions due to the strong electron-withdrawing effect of fluorine.
- Biological Activity: The fluorine atom can influence the compound’s interaction with biological targets, potentially enhancing its binding affinity or selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
